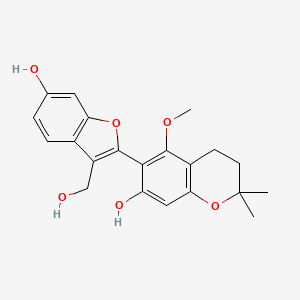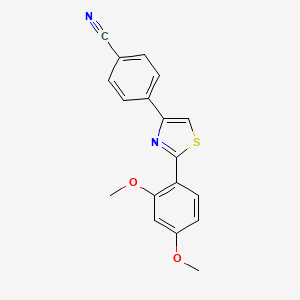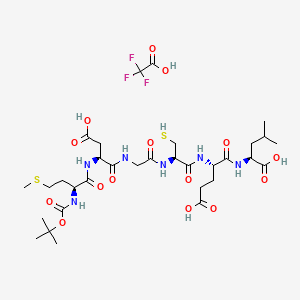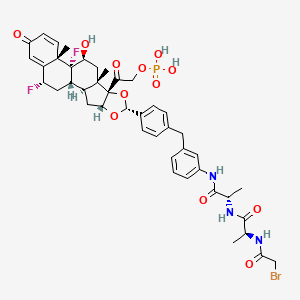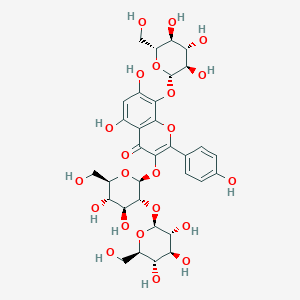
Herbacetin 3-sophoroside-8-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herbacetin-3-sophoroside-8–glucoside is a naturally occurring flavonoid glycoside that can be isolated from the plant Equisetum hyemale . This compound belongs to the flavonoid family, specifically the flavones, and is known for its light yellow to yellow color . It has a molecular weight of 788.66 g/mol and a chemical formula of C33H40O22 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Herbacetin-3-sophoroside-8–glucoside is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from Equisetum hyemale using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Industrial Production Methods: The extraction and purification methods used in laboratories can be scaled up for industrial production, but this would require optimization of the extraction and purification processes to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Herbacetin-3-sophoroside-8–glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Scientific Research Applications
Herbacetin-3-sophoroside-8–glucoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Herbacetin-3-sophoroside-8–glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . Additionally, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Herbacetin-3-sophoroside-8–glucoside can be compared with other similar flavonoid glycosides, such as:
- Kaempferol 7-O-rhamnoside
- Kaempferol-7-O-D-glucopyranoside
- Buddlenoid A
- Chiirirhamnin
- Kaempferol-7-O-neohesperidoside
- Kaempferol 7-O-rutinoside
- Isokaempferide 7-rutinoside
- Kaempferitrin
- Kaempferol 3-O-(6’'-O-acetyl)glucoside-7-O-rhamnoside
- Kaempferol 3,4’-di-O-glucoside
- Kaempferol 3,5-O-diglucoside
- Kaempferol 3,4’-diglucoside 7-rhamnoside
- Kaempferol 3,7-di-O-glucoside
- Robinin
- Kaempferol 3-sophoroside-7-rhamnoside
- Kaempferol 3-sophoroside-7-glucoside
- Kaempferol 3-O-rutinoside 7-O-glucoside
- Grosvenorin
- Grosvenorin 2’'-glucoside
- 6-Hydroxykaempferol-3,6,7-triglucoside
- 6-Hydroxykaempferol 3-O-beta-D-glucoside
- Eupalitin 3-galactoside
- 6-Hydroxykaempferol 3,6-diglucoside
- 6-Hydroxykaempferol 3-beta-rutinoside
- 6-Hydroxykaempferol 3-Rutinoside -6-glucoside
- Kaempferol-4’-O-beta-D-glucopyranoside
- Rhamnocitrin 3-apiosyl-(1->2)-glucoside
- 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl (1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin
- Oxytroflavoside A
- Oxytroflavoside B
- Complanatoside
- Oxytroflavoside E
- Complanatoside B
- 5’‘’-O-Feruloyl complanatoside B
- Complanatoside C .
These compounds share similar structural features but differ in their specific functional groups and glycosidic linkages, which can result in different biological activities and properties .
Properties
Molecular Formula |
C33H40O22 |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-13-17(40)21(44)24(47)31(49-13)53-27-12(39)5-11(38)16-20(43)29(26(52-28(16)27)9-1-3-10(37)4-2-9)54-33-30(23(46)19(42)15(8-36)51-33)55-32-25(48)22(45)18(41)14(7-35)50-32/h1-5,13-15,17-19,21-25,30-42,44-48H,6-8H2/t13-,14-,15-,17-,18-,19-,21+,22+,23+,24-,25-,30-,31+,32+,33+/m1/s1 |
InChI Key |
IQGKZHYKAGWLNS-CVFWACMRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)
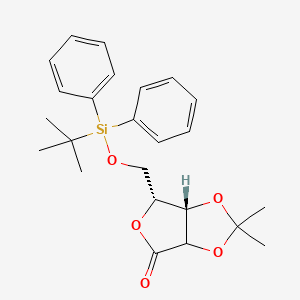
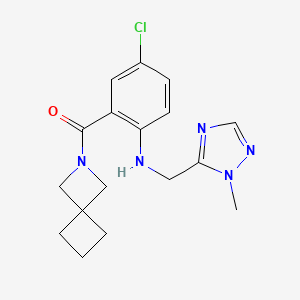
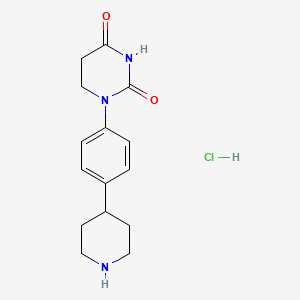
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
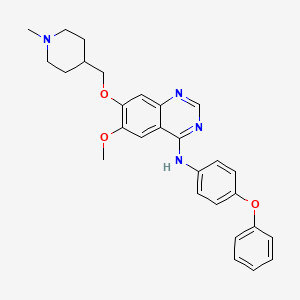

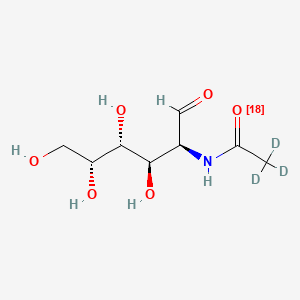
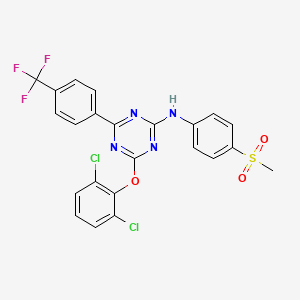
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
